![molecular formula C16H16ClNO3 B2833898 (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1428381-67-2](/img/structure/B2833898.png)
(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Cytotoxic Agents Development
Acrylamide derivatives have been explored for their potential as cytotoxic agents against cancer cells. A study by Tarleton et al. (2013) developed a series of acrylamide analogues, demonstrating broad-spectrum cytotoxic activity against various cancer cell lines. This research highlighted the potential of acrylamide derivatives in cancer therapy, focusing on the synthesis and potency enhancement of these compounds Tarleton et al., 2013.
Food Safety and Processing
Another significant application area is in food safety and processing. Anese et al. (2013) discussed strategies to mitigate the presence of acrylamide and furanic compounds in food, which are known to be toxic and potentially carcinogenic. The paper reviewed technological measures and preventive strategies, such as the use of asparaginase and thermal input reduction, to lower acrylamide levels in food products Anese et al., 2013.
Material Science and Engineering
In material science, acrylamide derivatives are utilized in the development of functionalized polymers and coatings. Poellmann and Wagoner Johnson (2013) validated a method to activate polyacrylamide substrates for protein patterning, which can significantly impact cell mechanobiology research by providing precise control over cell microenvironments Poellmann and Wagoner Johnson, 2013.
Biochemical Research
Furthermore, acrylamide derivatives have been studied for their biochemical applications. For example, Lee et al. (2017) discovered a compound that suppresses the enzymatic activities of SARS coronavirus helicase, demonstrating the potential of acrylamide derivatives in antiviral research Lee et al., 2017.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRZKKSKMMSKA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide |
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